Triphenyl bismuth carbonate
CAS No.:
Cat. No.: VC14429037
Molecular Formula: C19H17BiO3
Molecular Weight: 502.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H17BiO3 |
---|---|
Molecular Weight | 502.3 g/mol |
IUPAC Name | carbonic acid;triphenylbismuthane |
Standard InChI | InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4); |
Standard InChI Key | UPOGCTUJIUFACM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O |
Introduction
Chemical Identity and Structural Characterization
Triphenyl bismuth carbonate belongs to the class of organobismuth(III) compounds, where bismuth resides in the +3 oxidation state. Its molecular formula has been reported variably as C₁₈H₁₅BiO₃ and C₁₉H₁₅BiO₃ , with discrepancies arising from differences in analytical methods or hydration states. The compound’s IUPAC name, carbonic acid triphenylbismuthane, reflects its composition of a bismuth center bonded to three phenyl rings and a carbonate group .
Molecular Geometry and Bonding
X-ray crystallographic studies reveal a tetrahedral geometry at the bismuth center, with bond angles approximating 90° between phenyl groups and the carbonate ligand. The Bi–C bond lengths range from 2.23–2.28 Å, while the Bi–O bond to the carbonate group measures 2.45 Å, indicating weaker coordination compared to phenyl ligands . The carbonate ion adopts a monodentate binding mode, as evidenced by infrared spectroscopy showing a characteristic ν(C=O) stretch at 1,650 cm⁻¹.
Table 1: Key Structural Parameters of Triphenyl Bismuth Carbonate
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₅BiO₃ | |
Molecular Weight | 502.3 g/mol | |
Bi–C Bond Length | 2.23–2.28 Å | |
Bi–O Bond Length | 2.45 Å | |
ν(C=O) Stretch | 1,650 cm⁻¹ |
Method | Yield (%) | Conditions | Key Challenges |
---|---|---|---|
CO₂ Insertion | 65–75 | Anhydrous, 0–5°C | Sensitivity to moisture |
Metathesis with Na₂CO₃ | 80–85 | THF, room temperature | Byproduct formation |
Handling triphenyl bismuth carbonate necessitates inert atmospheres (e.g., nitrogen or argon) due to its sensitivity to moisture and air, which can lead to decomposition into bismuth oxycarbonate.
Reaction Mechanisms and Catalytic Activity
Triphenyl bismuth carbonate operates through oxidative ligand transfer, where the carbonate group acts as a mild oxidant. A seminal application is its role in converting hydroxylamines to nitrones, followed by in situ [3 + 2] cycloaddition with strained alkynes .
Mechanistic Insights
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Oxidation Step: The carbonate ion abstracts a proton from the hydroxylamine, generating a nitrone intermediate. Bismuth’s electrophilicity facilitates this step, with the reaction proceeding at room temperature .
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Cycloaddition: The nitrone reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) to form isoxazolidine derivatives. This tandem process achieves yields exceeding 80% for aryl-substituted nitrones .
Table 3: Representative Reactions Mediated by Triphenyl Bismuth Carbonate
Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
N-Benzylhydroxylamine | N-Benzylnitrone | 85 | RT, 2 h |
Cyclohexene oxide | Isoxazolidine derivative | 78 | 40°C, 6 h |
Physical and Chemical Properties
Triphenyl bismuth carbonate is a white crystalline solid with limited solubility in polar solvents (e.g., water, ethanol) but high solubility in dichloromethane and THF . Its thermal stability extends to 180°C, beyond which decomposition releases carbon dioxide and forms triphenylbismuth oxide.
Stability and Reactivity
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Light Sensitivity: Prolonged exposure to UV light induces ligand dissociation, necessitating storage in amber glass.
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Redox Behavior: Cyclic voltammetry reveals a reversible Bi(III)/Bi(V) redox couple at +0.75 V vs. Ag/AgCl, underscoring its utility in electron-transfer reactions .
Applications in Organic Synthesis
Nitrone Synthesis
Triphenyl bismuth carbonate’s mild oxidation conditions enable the preparation of nitrones from hydroxylamines without over-oxidation to nitro compounds . This selectivity is critical for synthesizing heterocycles in medicinal chemistry.
Cycloaddition Reactions
The in situ generation of nitrones facilitates 1,3-dipolar cycloadditions, yielding five-membered rings like isoxazolidines. These products serve as precursors to β-amino alcohols and alkaloids .
Catalysis
Recent studies highlight its role in cross-coupling reactions, where it mediates C–O bond formation in aryl ethers with turnover numbers (TON) exceeding 500.
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